Diethyl 5-ethylpyridine-2,3-dicarboxylate Diethyl 5-ethylpyridine-2,3-dicarboxylate a reagent for the preparation of midazolinylpyridinecarboxylic acid from pyridinedicarboxylate and aminobutyramide.
Brand Name: Vulcanchem
CAS No.: 105151-39-1
VCID: VC21346667
InChI: InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3
SMILES: CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

Diethyl 5-ethylpyridine-2,3-dicarboxylate

CAS No.: 105151-39-1

Cat. No.: VC21346667

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diethyl 5-ethylpyridine-2,3-dicarboxylate - 105151-39-1

CAS No. 105151-39-1
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name diethyl 5-ethylpyridine-2,3-dicarboxylate
Standard InChI InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3
Standard InChI Key VSPXTWXXNZJEHM-UHFFFAOYSA-N
SMILES CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC
Canonical SMILES CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC
Appearance Solid

PropertyValue
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
CAS Number105151-39-1
IUPAC NameDiethyl 5-ethylpyridine-2,3-dicarboxylate
MDL NumberMFCD06658212
InChIInChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3

Structural Characteristics and Spectroscopic Data

The structure of diethyl 5-ethylpyridine-2,3-dicarboxylate consists of a pyridine ring with an ethyl group at the 5-position and ester groups at positions 2 and 3. This specific substitution pattern significantly influences its reactivity and potential biological properties. The presence of two ester groups provides multiple reaction sites for further synthetic modifications.

Spectroscopic data provides essential structural confirmation for this compound. Nuclear Magnetic Resonance (NMR) analysis reveals characteristic signals that confirm its structure:

¹H NMR (CDCl₃, 300 MHz) δ: 1.30 (t, J = 7.5 Hz, 3H), 1.36-1.44 (m, 6H), 2.76 (q, J = 7.5 Hz, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H) .

These spectroscopic features are crucial for quality control during synthesis and for confirming the identity of the compound in research settings.

Synthesis Methodologies

Optimized Synthesis Method

An improved synthesis method has been developed that addresses many of the limitations of traditional approaches. This optimized process employs ammonium acetate as the nitrogen source, representing a novel approach in the synthesis of this compound . The reaction follows a Knoevenagel-Fries modification mechanism.

The optimized synthesis procedure can be summarized as follows:

  • A reaction vessel is charged with ammonium acetate and absolute ethanol, heated to 80°C.

  • A mixture of 2-chloro-3-oxo-succinic acid diethyl ester (M1) and 2-ethyl acrolein is added.

  • After 5 hours, the solvent is removed under reduced pressure.

  • The residue is dissolved in toluene and washed with water.

  • The organic phase is dried, filtered, and concentrated to yield the target product.

Under optimized conditions (ethanol as solvent, M1:2-ethyl acrolein:ammonium acetate = 1:1.2:2.5 molar ratio, 80°C for 5 hours), this method achieves impressive yields of up to 96.8%, with HPLC analysis indicating 98% purity .

Comparative Analysis of Synthesis Methods

Table 2 presents a comparative analysis of the traditional and optimized synthesis methods:

ParameterTraditional MethodOptimized Method
Nitrogen SourceAmmonium sulfamateAmmonium acetate
Molar Ratio (M1:N source)1:2.21:2.5
Reaction TemperatureSimilar80°C
Reaction TimeSimilar5 hours
YieldLower96.8%
Environmental ImpactHigherLower
Cost-effectivenessLowerHigher
ScalabilityLimitedSuitable for industrial production

Reaction Mechanism

The synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate follows a Knoevenagel-Fries modification mechanism . This mechanism involves several key steps:

  • The nitrogen source (ammonium acetate) provides the N atom that participates in the reaction and also absorbs hydrochloric acid.

  • The reaction consumes at least 2 moles of N atoms per 1 mole of reagent.

  • The solubility of the nitrogen source in ethanol significantly affects reaction efficiency.

The selection of ammonium acetate as the nitrogen source represents a significant innovation, as this appears to be the first reported use of this reagent for synthesizing diethyl 5-ethylpyridine-2,3-dicarboxylate . This choice is particularly advantageous due to ammonium acetate's appropriate solubility in ethanol and its cost-effectiveness.

Applications in Chemical Synthesis

As a Precursor in Organic Synthesis

Diethyl 5-ethylpyridine-2,3-dicarboxylate serves primarily as a key reagent in organic synthesis, functioning as a precursor for creating more complex molecular structures . One of its most significant applications is in the synthesis of imidazolinylpyridinecarboxylic acids, which form the basis for important herbicidal compounds.

A specific example of its synthetic utility is demonstrated in the preparation of 2-(5-isopropyl-5-methyl-4-oxoimidazolin-2-yl)-5-ethyl-3-pyridinecarboxylic acid. This reaction involves combining diethyl 5-ethylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutyramide in the presence of potassium tert-butylate in toluene. The reaction proceeds at 80°C and yields 74.2% of the desired product .

Applications in Agrochemicals

The compound has gained particular importance in the agricultural sector due to its role in the synthesis of imidazolinone herbicides, which revolutionized weed control practices when introduced by American Cyanamid Company in the 1980s . These herbicides are valued for their effectiveness and relatively favorable environmental profiles compared to earlier generation products.

Factors Affecting Synthesis Efficiency

Research has identified several critical factors that influence the efficiency of diethyl 5-ethylpyridine-2,3-dicarboxylate synthesis:

Solvent Effects

The amount of solvent used significantly impacts reaction yield. Studies have shown that an optimal ethanol amount of 550 g/mol produces the highest yields (approximately 98%) . When the ethanol amount is too low, the reaction mixture becomes too concentrated, increasing the viscosity and hindering mass transfer. Conversely, excessive ethanol dilutes the reaction, decreasing reaction rates and potentially increasing side reactions.

Temperature Effects

Reaction temperature critically affects both yield and product quality. The optimized process maintains a temperature of 80°C, which balances reaction rate with selectivity to minimize unwanted side products .

Reagent Ratio

The molar ratio of reactants significantly impacts reaction outcome. The optimized process employs a M1:2-ethyl acrolein:ammonium acetate ratio of 1:1.2:2.5, which has been experimentally determined to maximize yield while minimizing waste .

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